Disperse orange 31:1
Description
Properties
CAS No. |
163751-76-6 |
|---|---|
Molecular Formula |
C72 H72 Cl12 N18 O9 P10 S10 |
Synonyms |
Disperse orange 31:1 |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modifications of Disperse Orange 31:1
Classical Synthetic Pathways and their Mechanistic Elucidation
The traditional synthesis of Disperse Orange 31:1 is rooted in the well-established chemistry of azo dyes, which are characterized by the nitrogen-nitrogen double bond (–N=N–) that forms the chromophore. nih.gov This process is a cornerstone of industrial dye production. organic-chemistry.org
Diazo Coupling Reactions in Disperse Dye Synthesis
The synthesis of azo dyes, including this compound, is predominantly achieved through a two-stage process involving diazotization followed by an azo coupling reaction. nih.govchemistrystudent.com The first stage, diazotization, involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, to form a diazonium salt. chemistrystudent.com These reactions are conducted at low temperatures, often around 0-5°C, to prevent the highly unstable diazonium salt from decomposing. chemistrystudent.com
The second stage is the azo coupling, an electrophilic aromatic substitution reaction. jove.comwikipedia.org The aryldiazonium cation, a weak electrophile, attacks a highly activated aromatic compound, known as the coupling component. jove.comwikipedia.org For coupling with arylamines, the reaction is typically carried out in a mildly acidic solution (pH 5-7), whereas for phenols, slightly alkaline conditions (pH > 7.5) are optimal to form the more reactive phenoxide ion. jove.comlibretexts.org The coupling generally occurs at the para-position of the activated ring, unless this position is already occupied, in which case ortho-substitution occurs. organic-chemistry.orgwikipedia.org The resulting azo compound possesses an extended conjugated system, which is responsible for its color. jove.com
Intermediates and Reaction Kinetics in this compound Synthesis
The classical manufacturing method for this compound involves the diazotization of 4-nitrobenzenamine (also known as p-nitroaniline) and subsequent coupling with 2-((2-Cyanoethyl)(phenyl)amino)ethyl acetate (B1210297). worlddyevariety.comchemicalbook.com
The key intermediates in this synthesis are:
Diazo Component: 4-Nitrobenzenamine
Coupling Component: 2-((2-Cyanoethyl)(phenyl)amino)ethyl acetate
Diazonium Salt: 4-nitrobenzenediazonium (B87018) salt
The reaction kinetics of azo dye synthesis are influenced by several factors. The rate of diazotization is dependent on the concentration of the amine, nitrous acid, and the mineral acid. The subsequent coupling reaction rate is highly pH-dependent, as the pH affects the concentration and reactivity of both the diazonium salt and the coupling component. organic-chemistry.orglibretexts.org Kinetic studies on the oxidative decolorization of similar disperse dyes, such as Disperse Orange 13, show a first-order dependence on both the dye and the oxidizing agent. ijltemas.in The reaction rates are also influenced by temperature, with various activation parameters having been computed for related reactions. ijltemas.in
| Intermediate | Chemical Name | Role in Synthesis |
|---|---|---|
| Diazo Component | 4-Nitrobenzenamine | Starting aromatic amine for diazotization |
| Coupling Component | 2-((2-Cyanoethyl)(phenyl)amino)ethyl acetate | Activated aromatic compound for coupling |
| Diazonium Salt | 4-nitrobenzenediazonium salt | Electrophile in the coupling reaction |
Novel Approaches to this compound Synthesis
In response to growing environmental concerns, the focus of disperse dye manufacturing is shifting towards more sustainable and efficient production methods. issuu.commeghmaniglobal.com This includes the adoption of green chemistry principles, development of advanced catalysts, and the use of alternative energy sources.
Green Chemistry Principles in Disperse Dye Production
Green chemistry aims to minimize the environmental impact of chemical processes. issuu.com In disperse dye production, this involves exploring alternatives to hazardous chemicals and energy-intensive operations. meghmaniglobal.com One significant trend is the use of safer, bio-based products, such as lignin-based dispersants, which have no added formaldehyde (B43269) and can replace oil-based chemicals. borregaard.com Another approach is the development of dyeing processes that use less water and energy, such as dyeing with supercritical carbon dioxide (scCO₂). meghmaniglobal.complugandplaytechcenter.com The scCO₂ method dissolves the dye and transports it deep into fibers, uses no water, and allows for the use of pure dyes with high uptake rates. plugandplaytechcenter.com
Catalyst Development for Enhanced Synthesis Efficiency
Catalysis plays a crucial role in modernizing dye synthesis. Research has focused on developing catalysts that can improve reaction rates, yields, and selectivity under milder conditions. For the synthesis of azo dyes, various catalysts have been explored for the oxidative coupling of amines, including copper salts (CuCl/Pyridine), metal oxides (TiO₂, Fe₂O₃, MnO₂), and other oxidizing agents. nih.gov Phase transfer catalysis (PTC) has also been utilized for the N-alkylation of azo dyes like Disperse Orange 3, demonstrating a method to introduce new functionalities. researchgate.net Furthermore, iron-based catalysts are used in Fenton and electro-Fenton processes for dye degradation, which involves the generation of highly reactive hydroxyl radicals. nih.gov The efficiency of these catalytic systems often depends on factors like pH, temperature, and catalyst support material. nih.gov
| Catalytic Approach | Catalyst/System | Primary Advantage | Reference |
|---|---|---|---|
| Oxidative Coupling | CuCl/Pyridine, Fe₂O₃, MnO₂ | Enables direct synthesis from amines. | nih.gov |
| Phase Transfer Catalysis (PTC) | Various | Facilitates reactions between reactants in different phases, allowing for modifications like N-alkylation. | researchgate.net |
| Fenton/Electro-Fenton | Fe²⁺/H₂O₂ | Generates highly reactive hydroxyl radicals for efficient processes. | nih.gov |
Microwave-Assisted Synthesis Strategies
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. dntb.gov.ua The use of microwave energy can dramatically reduce reaction times, often from hours to minutes, increase product yields, and is compatible with green chemistry principles by potentially reducing or eliminating the need for solvents. dntb.gov.uanih.gov In the synthesis of various azo disperse dyes, microwave-assisted methods have been successfully employed for different reaction steps, including condensation and coupling reactions. nih.govmdpi.com This technology provides rapid and uniform heating, which accelerates reaction rates by increasing the frequency of molecular vibrations. nih.gov Studies have demonstrated the successful synthesis of a wide range of disperse dyes with good yields and high purity using microwave assistance, highlighting its potential for more efficient and environmentally friendly dye production. dntb.gov.uaeurjchem.com
Derivatization and Functionalization Strategies for this compound
Introduction of Auxiliary Chromophores and Auxochromes
The specific color (hue) and tinctorial strength of azo dyes are governed by the primary chromophore—the azo group (-N=N-)—acting in concert with the extended conjugated system of the aromatic rings and various substituent groups known as auxochromes. nih.govtaylorandfrancis.com The strategic placement of these groups within the this compound structure can precisely modulate its electronic configuration, thereby systematically altering its light-absorption spectrum and perceived color.
Auxochromes are functional groups that, when attached to a chromophore, modify the wavelength (λmax) and intensity of light absorption. taylorandfrancis.com Prevalent auxochromes in dye chemistry include hydroxyl (-OH), amino (-NH2), and their various derivatives. The electronic influence of these groups, whether electron-donating or electron-withdrawing, is a critical determinant of the final color. For example, enhancing the electron-donating capacity of a substituent on the azobenzene (B91143) framework can induce a bathochromic shift (a shift to a longer wavelength), which manifests as a deeper, more intense color. nih.gov In the specific case of Disperse Orange 31, which is synthesized via the diazotization of 4-Nitrobenzenamine and subsequent coupling with 2-((2-Cyanoethyl)(phenyl)amino)ethyl acetate, modifications can be implemented on either the diazo component or the coupling partner. mdpi.com
The introduction of supplementary electron-withdrawing groups, such as a secondary nitro group (-NO2) or a cyano group (-CN), into the diazo component (the 4-nitroaniline (B120555) ring) can amplify the bathochromic effect, effectively shifting the color from orange towards red. nih.gov Conversely, modifications to the N-alkyl side chains on the coupling component also offer a route to fine-tune the resulting shade. A particularly effective strategy for achieving significant bathochromic shifts involves placing electron-donating and electron-accepting groups in conjugation with each other. nih.gov
Furthermore, the incorporation of heterocyclic systems, such as thiazole (B1198619) or benzisothiazole, as either the diazo or coupling component, represents an advanced strategy for creating dyes with superior tinctorial strength and brighter shades. rsc.orgiosrjournals.orgresearchgate.net For instance, substituting the 4-nitroaniline diazo component with a 2-amino-nitro-substituted benzisothiazole could theoretically yield dyes with deeper, blue-shifted hues and concurrently improved light fastness. rsc.org
Table 1: Effect of Auxochrome Introduction on Azo Dye Properties
| Modification Strategy | Example Substituent/Moiety | Expected Effect on Color |
|---|---|---|
| Increase electron-donating strength | Alkylation of amino group | Bathochromic shift (deeper color) nih.gov |
| Increase electron-withdrawing strength | Additional nitro (-NO2) group | Bathochromic shift (deeper color) nih.gov |
| Introduce heterocyclic diazo component | 2-Amino-5-nitrothiazole | Deeper color, improved brightness rsc.orgiosrjournals.org |
Modifications for Enhanced Substrate Interaction
The efficacy of a disperse dye is intrinsically linked to its affinity for the target substrate, which is typically a hydrophobic fiber such as polyester (B1180765). Strategic molecular modifications to the this compound structure can significantly enhance this interaction, leading to superior dye uptake, and improved wash and sublimation fastness properties.
A prevalent strategy involves the incorporation of ester groups into the dye's molecular framework. rsc.org Such groups offer the distinct advantage of being susceptible to hydrolysis under alkaline conditions, a feature that facilitates the clearing of residual, unfixed dye from the fabric surface post-dyeing, thereby enhancing wash fastness. rsc.org While Disperse Orange 31 already contains an acetate ester, further modifications could explore different ester types or the introduction of additional ester functionalities. For example, the substitution of the N-acetoxyethyl group with an N-benzoyloxyethyl moiety has been shown in analogous dye systems to influence performance properties. rsc.org
The introduction of polar functional groups, such as additional cyano (-CN) or hydroxyl (-OH) groups, can also modulate dye-fiber interactions. Although disperse dyes are characteristically non-ionic, the presence of polar groups can influence the dye's solubility within the dyebath and its interaction with the ester functionalities present in the polyester fiber.
Table 2: Functional Groups for Enhanced Substrate Interaction
| Functional Group/Modification | Purpose | Mechanism of Action |
|---|---|---|
| Ester groups (-COOR) | Improved wash fastness | Enables alkaline clearing of surface dye. rsc.org |
| Halogen atoms (e.g., -Cl, -Br) | Increased affinity and light fastness | Increases molecular weight and electron-withdrawing character. |
| Bulky aromatic/heterocyclic rings | Enhanced sublimation fastness | Increases molecular size and strengthens van der Waals interactions. iosrjournals.org |
Polymerization and Encapsulation Approaches
To address challenges such as dye migration and to bestow novel properties upon dyed materials, this compound can be integrated into or encapsulated by polymeric systems.
Polymerization: This advanced strategy involves the creation of polymerizable derivatives of the dye that can be covalently integrated into a polymer matrix. mdpi.com This is typically achieved by introducing a polymerizable functional group, such as a vinyl, acrylate (B77674), or methacrylate (B99206) moiety, into the dye's structure. For instance, the acetate ester in Disperse Orange 31 could be hydrolyzed to a hydroxyl group, which could then be reacted with a reagent like acryloyl chloride to install a polymerizable acrylate group. mdpi.comsciencepublishinggroup.com This resulting dye monomer can subsequently be copolymerized with other monomers to yield an intrinsically colored polymer. mdpi.comsciencepublishinggroup.com Such polymeric dyes frequently demonstrate exceptional fastness properties due to the chromophore being chemically locked into the polymer backbone. unibl.org
Encapsulation: Microencapsulation is a process wherein minute particles or droplets of the dye are enveloped within a continuous polymeric shell. biointerfaceresearch.commdpi.com This technology offers a means to control the release of the dye during the dyeing cycle, which can reduce the requirement for dispersing agents and promote more uniform dyeing. biointerfaceresearch.com The polymeric shell can be engineered to rupture or become permeable under specific triggers, such as the high temperatures characteristic of polyester dyeing.
A diverse array of polymers can serve as shell materials, encompassing both synthetic polymers and natural biopolymers like chitosan, gelatin, and gum acacia. mdpi.comacs.orgmdpi.com The selection of the polymer and the specific encapsulation technique—such as complex coacervation, interfacial polymerization, or spray drying—is dictated by the desired final properties of the microcapsules. mdpi.comacs.orgresearchgate.net In textile applications, the encapsulated dye is applied to the fabric; upon heating, the shell releases the dye, allowing it to penetrate the fibers, which can result in more efficient and ecologically sound dyeing processes by minimizing dye content in the wastewater effluent. biointerfaceresearch.com
Table 3: Polymerization and Encapsulation Strategies
| Approach | Description | Potential Advantage |
|---|---|---|
| Polymerization | ||
| Synthesis of polymerizable dye | Introduction of a reactive group (e.g., acrylate) onto the dye molecule. | Covalent bonding of the dye into a polymer matrix. mdpi.com |
| Copolymerization | Polymerization of the dye monomer with other monomers (e.g., methyl methacrylate). | High fastness to washing and sublimation. mdpi.comsciencepublishinggroup.com |
| Encapsulation | ||
| Interfacial Polymerization | Formation of a polymer shell at the interface of an oil-in-water or water-in-oil emulsion. | Good control over capsule size and wall thickness. mdpi.com |
| Complex Coacervation | Phase separation of a polymer (e.g., gelatin-gum acacia) to form the shell. | Often utilizes biodegradable polymers. acs.orgmdpi.com |
Investigation of Dyeing Mechanisms and Substrate Interactions for Disperse Orange 31:1
Adsorption Kinetics and Thermodynamics on Textile Substrates
The dyeing of textile fibers with disperse dyes is a complex process involving the transfer of dye molecules from an aqueous dispersion to the solid fiber. This process is governed by the principles of adsorption kinetics and thermodynamics, which describe the rate and energetics of the dye-fiber interaction.
Rate-Limiting Steps in Disperse Orange 31:1 Adsorption
Diffusion of dye molecules through the aqueous dyebath to the fiber surface.
Adsorption of dye molecules onto the fiber surface.
Diffusion of the adsorbed dye from the surface into the interior of the fiber. maxapress.com
For disperse dyes like this compound, the rate-limiting step is often the diffusion of the dye within the polymer matrix of the fiber (intraparticle diffusion). researchgate.netut.ac.ir However, under certain conditions such as poor mixing or low dye concentrations, the diffusion of dye through the boundary layer of liquid surrounding the fiber (film diffusion) can also become rate-limiting. maxapress.com Kinetic models such as the pseudo-first-order and pseudo-second-order models are often employed to analyze experimental data and determine the controlling mechanism. nih.goviwaponline.com The pseudo-second-order model, in particular, often suggests that chemisorption, or a chemical interaction, is the rate-limiting step. researchgate.netiwaponline.com Studies have shown that for many dye-adsorbent systems, the adsorption process is best described by the pseudo-second-order kinetic model. usm.myijcce.ac.ir
Energetics of Dye-Fiber Binding
The dyeing of synthetic fibers like polyester (B1180765) with disperse dyes is typically an endothermic and spontaneous process. usm.my This means that the process requires energy, usually in the form of heat, to proceed and occurs naturally under the right conditions. Thermodynamic parameters such as enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°) are used to describe the energetics of the dye-fiber binding.
An increase in temperature generally enhances the dyeing process for disperse dyes. mdpi.com This is due to the swelling of the polyester fibers at high temperatures (around 130°C), which increases the rate of dye diffusion into the fiber. colour.network The positive enthalpy change (ΔH°) confirms the endothermic nature of the adsorption, indicating that the process consumes heat. The positive entropy change (ΔS°) suggests an increase in randomness at the solid-solution interface during adsorption. A negative Gibbs free energy change (ΔG°) indicates that the dyeing process is spontaneous.
Adsorption Isotherms and Models
Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the fiber at a constant temperature. Several models are used to analyze this relationship, with the Langmuir and Freundlich models being the most common. nih.govunn.edu.ng
Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. usm.my It is often a good fit for disperse dye adsorption on various materials. nih.govresearchgate.net
Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. unn.edu.ng
Temkin Isotherm: This model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. usm.my
The suitability of a particular isotherm model depends on the specific dye-fiber system. For many disperse dye systems, the Langmuir model provides a better fit to the experimental data than the Freundlich model, indicating a monolayer adsorption process. nih.govusm.my
Molecular Interactions Between this compound and Polymeric Fibers
The affinity of this compound for hydrophobic fibers like polyester is driven by a combination of weak intermolecular forces. These non-ionic interactions are crucial for the fixation of the dye within the fiber structure.
Hydrogen Bonding and Van der Waals Forces
The primary forces of attraction between disperse dye molecules and synthetic fibers are hydrogen bonds and Van der Waals forces. colour.networkslideshare.net Disperse dyes are polar molecules, and their interaction with the polymer chains involves these forces. wikipedia.org
Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. The size, shape, and hydrophobicity of the dye molecule influence the strength of these interactions. slideshare.net
Hydrogen Bonding: This is a stronger type of dipole-dipole interaction that occurs between a hydrogen atom bonded to a highly electronegative atom and another nearby electronegative atom. The presence of groups capable of donating or accepting hydrogen bonds in both the dye and the fiber structure enhances the dye-fiber affinity. slideshare.netnii.ac.jp For this compound, which has hydrogen bond acceptor sites, these interactions are significant. invivochem.com
Diffusion Mechanisms within Polymer Matrices
The transport of dye molecules from the surface into the bulk of the polymer fiber occurs via a solution-diffusion mechanism. dtic.mil This process is highly dependent on the polymer's morphology and the dyeing conditions.
The dyeing of polyester with disperse dyes is typically carried out at high temperatures (e.g., 130°C) to facilitate the diffusion process. colour.network At these temperatures, the polymer chains in the amorphous regions of the fiber gain sufficient mobility, creating transient voids or free volume. The small, non-ionic disperse dye molecules can then move through these voids, diffusing from a region of high concentration to a region of low concentration within the fiber. dtic.milnih.gov The dye molecules become physically entrapped within the fiber structure as it cools and the polymer chains become less mobile. nih.gov The rate of diffusion is influenced by factors such as the size of the dye molecule and the porosity of the fiber. mdpi.com
Influence of Substrate Morphology and Crystallinity on Dye Uptake
The uptake of disperse dyes, such as this compound, by a substrate is significantly governed by the substrate's physical characteristics, specifically its morphology and degree of crystallinity. Research indicates that dye absorption is not uniform across all polyester yarns; variations in fiber fineness and cross-sectional shape play a crucial role. jomardpublishing.comresearchgate.net
Studies have shown that finer polyester yarns tend to exhibit higher dye uptake compared to coarser yarns. jomardpublishing.comresearchgate.net For instance, an investigation comparing polyester filament yarns of different deniers (50d, 75d, and 100d) with varying cross-sectional shapes (round, scalloped oval, and cruciform, respectively) revealed that the 50d yarn with a round shape had the highest dye uptake percentage of approximately 60%. jomardpublishing.com The 75d and 100d yarns showed progressively lower dye uptakes of 55% and 50%, respectively. jomardpublishing.com This suggests that the increased surface area and potentially different internal structures of finer fibers facilitate greater dye absorption. researchgate.net
It has been observed that chemical treatments can modify the substrate's morphology, leading to improved dye uptake. For example, treating polyethylene (B3416737) terephthalate (B1205515) (PET) fibers with trichloroethylene (B50587) (TCE) can disrupt the amorphous regions, effectively "opening up" the structure and enhancing subsequent dye absorption. omicsonline.org This structural change, rather than a chemical alteration of the polymer itself, allows for better penetration of the disperse dye. jomardpublishing.comresearchgate.net
Table 1: Influence of Polyester Yarn Fineness and Cross-Section on Dye Uptake
| Yarn Denier | Cross-Sectional Shape | Dye Uptake (%) |
|---|---|---|
| 50d | Round | ~60 |
| 75d | Scalloped Oval | 55 |
| 100d | Cruciform | 50 |
Data sourced from a study on the dyeing performance of polyester yarns. jomardpublishing.com
Role of Dyeing Auxiliaries and Carriers in this compound Application
The application of disperse dyes like this compound to hydrophobic fibers such as polyester necessitates the use of chemical additives known as dyeing auxiliaries to achieve effective and uniform coloration. fineotex.comtenycol.comcolourinn.in These auxiliaries perform several critical functions throughout the dyeing process.
Key Dyeing Auxiliaries and Their Functions:
Dispersing Agents: Since disperse dyes are sparingly soluble in water, they exist as fine particles in the dyebath. inflibnet.ac.in Dispersing agents are crucial for preventing the aggregation or clumping of these dye particles, ensuring a stable and uniform dispersion. fineotex.cominflibnet.ac.in This is vital for achieving level and trouble-free dyeing. inflibnet.ac.in Some dispersing agents can also diffuse into the polyester substrate, potentially influencing the rate of dyeing. jomardpublishing.com
Levelling Agents: These auxiliaries promote the even distribution of the dye on the fabric surface. colourinn.in They work by controlling the rate of dye absorption, preventing rapid, uneven uptake that can lead to streaks or patchiness. fineotex.comcolourinn.in
Wetting Agents: Particularly for hydrophobic fibers like polyester, wetting agents are used to reduce the surface tension between the fiber and the dye liquor. fineotex.cominflibnet.ac.in This facilitates more uniform and quicker absorption of the dyebath into the interior of the yarn. inflibnet.ac.in
Carriers: Carriers are organic compounds that act as swelling agents for polyester fibers. scribd.commdpi.com They effectively lower the glass transition temperature (Tg) of the polymer, increasing the segmental mobility of the polymer chains. omicsonline.orgp2infohouse.org This plasticizing effect opens up the fiber structure, allowing the disperse dye molecules to penetrate and diffuse into the fiber more easily, especially at temperatures below 130°C (e.g., at the atmospheric boil). scribd.comrsc.org The use of carriers can significantly increase the rate of dyeing and allows for the achievement of deeper shades at lower temperatures. scribd.commdpi.com However, carriers can add to the cost and may have environmental and health considerations. scribd.com
The concentration of these auxiliaries, particularly carriers, has a direct impact on the color yield. Studies have shown that increasing the concentration of a carrier can lead to a significant increase in the color strength (K/S value) on the fabric. mdpi.com For example, dyeing polyester with certain disperse dyes in the presence of a carrier at 100°C resulted in K/S values that were substantially higher than those for samples dyed without a carrier. mdpi.com
Table 2: General Functions of Dyeing Auxiliaries in Disperse Dyeing
| Auxiliary Type | Primary Function |
|---|---|
| Dispersing Agents | Prevent dye particle aggregation, ensuring a stable dye dispersion. fineotex.cominflibnet.ac.in |
| Levelling Agents | Promote uniform dye uptake by controlling dye migration and absorption rates. fineotex.comcolourinn.in |
| Wetting Agents | Reduce surface tension to improve water absorption and dye penetration. fineotex.cominflibnet.ac.in |
| Carriers | Swell the fiber to facilitate dye penetration at lower temperatures. scribd.commdpi.com |
| pH Regulators | Maintain optimal pH levels for the dyeing process. colourinn.in |
| Sequestering Agents | Remove metal ions from water to prevent unwanted dye interactions. fineotex.com |
This table summarizes the general roles of auxiliaries in textile dyeing processes. fineotex.comcolourinn.ininflibnet.ac.inscribd.commdpi.com
Supercritical Carbon Dioxide Dyeing of Fibers with this compound
An innovative and environmentally friendly alternative to conventional water-based dyeing is the use of supercritical carbon dioxide (scCO₂) as a dyeing medium. diva-portal.orgdiva-portal.org This technology is particularly well-suited for dyeing synthetic fibers like polyester with disperse dyes, including those in the Disperse Orange category. diva-portal.orgscirp.org
In the supercritical state (achieved above its critical temperature of 31.1°C and critical pressure of 73.8 bar), CO₂ exhibits properties of both a liquid and a gas. It can dissolve non-polar solutes like disperse dyes and readily penetrate the amorphous regions of polyester fibers. diva-portal.orgscirp.org A key advantage of scCO₂ dyeing is its ability to significantly reduce the glass transition temperature (Tg) of polyester by 20-30°C. diva-portal.org This plasticization of the polymer allows for the diffusion of dye molecules at lower temperatures compared to conventional high-temperature aqueous dyeing, which is typically conducted around 130°C. rsc.orgdiva-portal.org
The process is entirely water-free, which eliminates the generation of contaminated wastewater, a major environmental concern in the textile industry. diva-portal.orgscirp.org Furthermore, at the end of the dyeing process, the CO₂ can be returned to its gaseous state by reducing the pressure, causing the residual, undissolved dye to precipitate out. The CO₂ can then be recycled for subsequent dyeing cycles. scirp.org This method also obviates the need for dyeing auxiliaries like dispersing agents. conicet.gov.ar
Research on the solubility and dyeing behavior of disperse dyes in scCO₂ has been extensive. Studies have investigated the solubility of dyes structurally similar or identical to this compound, such as C.I. Disperse Orange 30, in supercritical CO₂. conicet.gov.ar The solubility of the dye was found to increase with increasing pressure. conicet.gov.ar The efficiency of the dyeing process itself is influenced by parameters such as temperature, pressure, and dyeing time. diva-portal.org Optimization of these conditions is crucial for achieving desired color strength (K/S) and fastness properties while minimizing energy consumption. diva-portal.org For example, one study found that comparable color yield and fastness could be achieved at 120°C and 20 MPa for 1 hour, as compared to the standard 2 hours at 25 MPa, indicating potential for process optimization. diva-portal.org Importantly, analysis has shown that the scCO₂ dyeing process has a negligible impact on the morphology and crystallinity of the polyester fiber. diva-portal.org
Table 3: Investigated Parameters in Supercritical CO₂ Dyeing
| Parameter | Range Studied | Impact on Dyeing |
|---|---|---|
| Temperature | 80 - 120°C | Principal factor influencing color strength. diva-portal.org |
| Pressure | 10 - 25 MPa | Principal factor influencing color strength; higher pressure increases dye solubility. diva-portal.orgconicet.gov.ar |
| Duration | 1 - 2 hours | Affects overall dye uptake and process efficiency. diva-portal.org |
Data sourced from a study on optimizing scCO₂ dyeing conditions for a disperse orange dye on polyester. diva-portal.org
Advanced Analytical Methodologies for Disperse Orange 31:1 Research
Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopic techniques are pivotal in understanding the fundamental properties and behaviors of Disperse Orange 31:1 at a molecular level. These methods provide insights into the dye's electronic structure, vibrational modes, and structural integrity, which are crucial for optimizing its application and predicting its performance.
UV-Vis Spectroscopy for Absorption Behavior Studies
UV-Vis spectroscopy is a fundamental technique used to study the light absorption properties of dyes like this compound. researchgate.net The absorption of ultraviolet and visible light by a molecule is dependent on its electronic structure. mt.com A UV-Vis spectrophotometer measures the intensity of light passing through a sample and compares it to the intensity of the light before it passes through the sample to determine the absorbance. mt.com
The maximum absorption wavelength (λmax) is a key parameter obtained from a UV-Vis spectrum, which corresponds to the color of the dye. For azo dyes like this compound, the color is attributed to the -N=N- group attached to aromatic systems. sigmaaldrich.com The position and intensity of the absorption bands in the UV-Vis spectrum are influenced by the molecular structure, solvent, and the formation of molecular aggregates. mdpi.com For instance, the formation of H-aggregates, where chromophores are arranged in a parallel fashion, can lead to a broadening and a blue-shift (hypsochromic shift) in the absorption spectrum. mdpi.com
Research has been conducted to develop predictive models for the maximum absorption wavelength of mono-azo orange series disperse dyes based on their molecular structure using quantum chemical calculations. researchgate.net These models help in understanding the relationship between the dye's structure and its color, aiding in the design of new dyes with specific color properties. researchgate.net
Table 1: Predicted vs. Experimental Maximum Absorption Wavelength (λmax) for a Mono-Azo Orange Series Disperse Dye
| Dye | Predicted λmax (nm) | Experimental λmax (nm) | Error Rate (%) |
| Mono-azo Orange Dye | Varies by specific structure | Varies by specific structure | Within 6% |
This table illustrates the high degree of consistency achievable between theoretical predictions and experimental results for the absorption properties of similar disperse dyes. researchgate.net
Fluorescence Spectroscopy for Energy Transfer Studies
Fluorescence spectroscopy is a valuable tool for investigating the excited state properties of molecules and energy transfer processes. While this compound itself is primarily known as a colorant, the principles of fluorescence and energy transfer are highly relevant in the broader context of dye research.
Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, in its excited state, may transfer energy to an acceptor chromophore in close proximity. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor and the overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.
In the context of dye research, fluorescence spectroscopy can be used to study interactions between different dye molecules or between a dye and its environment. For example, studies on other dye systems have utilized fluorescence to investigate the formation of dye aggregates and their effect on the photophysical properties. The quenching of fluorescence can indicate energy transfer or the formation of non-fluorescent complexes.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Dye-Fiber Systems
Infrared (IR) and Raman spectroscopy are powerful techniques for analyzing the vibrational modes of molecules, providing a "fingerprint" of the chemical structure. These methods are particularly useful for studying the interactions between this compound and textile fibers.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups within the molecule. For this compound, characteristic bands for the azo group (-N=N-), nitro group (-NO2), and aromatic rings can be identified. worlddyevariety.commdpi.com Changes in the position and intensity of these bands upon dyeing can provide information about the nature of the dye-fiber interaction. For instance, the formation of hydrogen bonds between the dye and the fiber can lead to shifts in the vibrational frequencies of the involved functional groups. mdpi.com
Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, usually from a laser source. The scattered light has a different frequency from the incident light, and the frequency shift corresponds to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and can be used to study the conformation of the dye molecule within the fiber matrix. mdpi.com
Table 2: Key Functional Groups and their Characteristic Vibrational Frequencies
| Functional Group | Typical IR Frequency Range (cm⁻¹) |
| N-H stretch (amines) | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C=C stretch (aromatic) | 1400-1600 |
| N=N stretch (azo) | 1400-1450 |
| C-N stretch (aromatic amine) | 1250-1360 |
| NO₂ symmetric stretch | 1300-1370 |
| NO₂ asymmetric stretch | 1500-1570 |
This table provides a general guide to the expected vibrational frequencies for key functional groups present in this compound and similar azo dyes.
Nuclear Magnetic Resonance (NMR) for Structural Analysis in Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure. It provides detailed information about the chemical environment of individual atoms within a molecule, making it an essential tool for confirming the structure of newly synthesized dyes and for monitoring the progress of chemical reactions.
In the context of this compound, ¹H and ¹³C NMR spectroscopy can be used to verify the correct assembly of the aromatic rings, the azo bridge, and the substituent groups. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a complete picture of the molecule's connectivity.
Furthermore, NMR can be used to monitor reactions in real-time. For example, during the synthesis of this compound, which involves a diazotization and coupling reaction, NMR can be used to follow the disappearance of the starting materials and the appearance of the product. worlddyevariety.comworlddyevariety.com This allows for the optimization of reaction conditions to maximize yield and purity. In a case of mistaken identity, NMR analysis was crucial in identifying a substance labeled as Disperse Orange 3 as actually being Disperse Orange 31. researchgate.net
Chromatographic Separations in Complex Research Matrices
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related compounds in various complex matrices. These methods are particularly important for assessing the purity of the dye and for analyzing its degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating the components of a mixture. fishersci.com It is a cornerstone for assessing the purity of this compound and for identifying and quantifying any impurities or degradation products. researchgate.net An HPLC system pumps a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase).
The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Different detectors can be used with HPLC, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), to identify and quantify the separated components. HPLC methods have been developed for the analysis of a wide range of disperse dyes in various samples, including textiles and environmental waters. oup.comlcms.cz
In purity assessment, HPLC can separate the main dye component from any unreacted starting materials, by-products from the synthesis, or isomers. The peak area of the main component relative to the total peak area of all components gives a measure of the dye's purity.
HPLC is also a critical tool for studying the degradation of this compound. Azo dyes can be degraded under various conditions, such as exposure to light, chemicals, or microorganisms. HPLC can be used to separate and identify the degradation products, providing insights into the degradation pathways. For instance, the reductive cleavage of the azo bond is a common degradation pathway for azo dyes, leading to the formation of aromatic amines. researchgate.net
Table 3: Example HPLC Method Parameters for Disperse Dye Analysis
| Parameter | Condition |
| Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol mixture |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Detection | UV-Vis or Mass Spectrometry |
This table outlines a typical set of starting conditions for an HPLC method for the analysis of disperse dyes. Method optimization is often required for specific applications.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Impurity Detection
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile analytical technique for the qualitative monitoring of chemical reactions and the detection of impurities in the synthesis of this compound. sigmaaldrich.com Its utility lies in its ability to quickly separate components of a mixture, allowing chemists to track the consumption of reactants and the formation of products in real-time. sigmaaldrich.com In the synthesis of this compound, which involves the diazotization of 4-Nitrobenzenamine and subsequent coupling with 2-((2-Cyanoethyl)(phenyl)amino)ethyl acetate (B1210297), TLC can be employed to ensure the reaction proceeds to completion. worlddyevariety.com
A spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. For disperse dyes, a common mobile phase might consist of a mixture like toluene, ethyl acetate, and cellulose (B213188) acetate. nih.gov The separation of components on the plate, visualized under UV light or with a staining agent, provides a clear picture of the reaction's progress. The disappearance of the starting materials' spots and the appearance of a distinct spot corresponding to this compound indicates a successful reaction.
Furthermore, TLC is crucial for assessing the purity of the final dye product. The presence of additional spots on the chromatogram signifies impurities, which could be unreacted starting materials, byproducts, or degradation products. nih.govresearchgate.net For instance, a comparative TLC analysis was instrumental in correctly identifying a mislabeled batch of Disperse Orange 3, which was in fact Disperse Orange 31. researchgate.net This highlights TLC's role in quality control, ensuring the synthesized dye meets the required purity standards before its application in textile dyeing. The technique's ability to visualize even minor impurities makes it an indispensable tool in both the research and manufacturing of this compound. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying volatile and semi-volatile organic compounds. In the context of this compound research, GC-MS is particularly valuable for characterizing volatile byproducts that may form during its synthesis or degradation. The manufacturing process of azo dyes like this compound can sometimes lead to the formation of volatile impurities that need to be identified for process optimization and safety assessment. worlddyevariety.comworlddyevariety.com
The GC-MS technique separates compounds based on their volatility and interaction with the gas chromatograph's column, after which the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. researchgate.net While specific studies on the volatile byproducts of this compound synthesis are not prevalent, analysis of related azo dyes demonstrates the utility of this method. For example, GC-MS has been used to identify breakdown products from other azo dyes, which can include various aromatic amines and other volatile organics. researchgate.net
The characterization of such byproducts is crucial. For instance, the headspace of oranges affected by disease has been analyzed by GC-MS to identify volatile compounds like acetaldehyde (B116499) and various esters, showcasing the method's sensitivity in detecting trace volatile components. rsc.org Similarly, in the production of petroleum bitumen, GC-MS, coupled with microextraction techniques, has been used to identify numerous oxygenated volatile organic compounds in effluents. nih.gov This methodology could be directly applied to analyze the reaction headspace or wastewater from this compound production to identify and monitor any volatile organic byproducts.
Supercritical Fluid Chromatography (SFC) for Dye Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a significant analytical technique for the separation and analysis of dyes like this compound. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. doi.org This state of matter exhibits properties of both a liquid and a gas, allowing for efficient separation of compounds with low viscosity and high diffusivity, leading to faster analysis times compared to traditional liquid chromatography.
The solubility of disperse dyes in supercritical carbon dioxide is a critical factor for their analysis by SFC and for their application in supercritical fluid dyeing. doi.orgresearchgate.net Research on a new reactive disperse orange dye demonstrated that its solubility in supercritical CO2 is dependent on system temperature and pressure, which are key parameters in SFC method development. doi.org For the analysis of disperse dyes in textiles, ultra-high performance supercritical fluid chromatography (UHPSFC), often coupled with tandem mass spectrometry (MS/MS), provides a highly sensitive and selective method. scientificlabs.com This approach allows for the determination of specific dyes, like Disperse Orange 1, in complex matrices such as textile products. scientificlabs.com
The advantages of SFC for analyzing disperse dyes include its compatibility with a wide range of detectors and its "green" credentials due to the use of non-toxic carbon dioxide as the primary mobile phase. The ability to fine-tune the solvating power of the supercritical fluid by adjusting pressure and temperature allows for the optimization of separations for various disperse dyes, including this compound.
Microscopic and Surface Characterization Techniques
Scanning Electron Microscopy (SEM) for Dye Distribution on Fibers
Scanning Electron Microscopy (SEM) is an invaluable tool for visualizing the surface of materials at a microscopic level. In the study of this compound, SEM is employed to examine the distribution of the dye on the surface of textile fibers after the dyeing process. By scanning the sample with a focused beam of electrons, SEM produces high-resolution images of the fiber's topography.
When coupled with Energy Dispersive X-ray (EDX) analysis, SEM can also provide elemental information, confirming the presence and distribution of the dye. Studies on other disperse orange dyes have utilized SEM-EDX to analyze the dye's presence on adsorbent materials, which is analogous to its presence on a fiber. kaust.edu.samdpi.com These analyses can reveal whether the dye is evenly distributed across the fiber surface or if it has agglomerated in certain areas. An even distribution is typically indicative of a high-quality dyeing process, leading to uniform color and better fastness properties.
The insights gained from SEM images can help in optimizing dyeing parameters such as temperature, pressure, and dyeing time to achieve a more uniform application of this compound on fibers.
Atomic Force Microscopy (AFM) for Surface Topography and Interaction Forces
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanometer scale. wikipedia.org In the context of this compound, AFM can be used to study the dye's interaction with fiber surfaces in great detail. The principle of AFM involves scanning a sharp tip at the end of a cantilever over the sample surface. cnrs.fr The forces between the tip and the sample lead to the deflection of the cantilever, which is monitored to create a three-dimensional topographical map of the surface. wikipedia.org
Beyond imaging, AFM can directly measure the interaction forces between the tip (which can be functionalized with specific molecules) and the sample surface. fau.denih.gov This capability, known as force spectroscopy, allows for the quantification of forces such as van der Waals forces, which are crucial in the adhesion of disperse dyes to fibers. wikipedia.orgfau.de By measuring these forces, researchers can gain a fundamental understanding of the adhesion mechanism of this compound at the molecular level. This information is vital for designing dyes with improved affinity and fastness properties on textile substrates. While direct AFM studies on this compound are limited, the methodology has been established for studying particle-surface interactions and can be readily applied. fau.de
Electroanalytical Methods for Redox Behavior Studies
Electroanalytical methods are a category of techniques that study an analyte by measuring the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte. For an azo dye like this compound, these methods are particularly useful for investigating its redox (reduction-oxidation) behavior. The azo group (-N=N-) characteristic of this dye class is electrochemically active, meaning it can be reduced. nanobioletters.com
Techniques such as cyclic voltammetry can be employed to study the redox potentials of this compound. This involves sweeping the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the electrochemical reactions of the dye, including the potential at which reduction of the azo bond occurs. Understanding the redox behavior is important as the reduction of azo dyes can lead to the formation of aromatic amines, some of which are of environmental and toxicological concern.
Environmental Transformation and Abatement Research on Disperse Orange 31:1 Excluding Ecotoxicity
Photodegradation Mechanisms of Disperse Orange 31:1
Photodegradation involves the breakdown of chemical compounds by light. For dyes, this process can be influenced by the light's characteristics and can be accelerated by the presence of photocatalysts.
Influence of Light Spectrum and Intensity
The rate and efficiency of photodegradation are highly dependent on the wavelength and intensity of the light source. The process is initiated when a dye molecule absorbs photons, leading to an excited state. This can result in the formation of reactive species that drive degradation. mdpi.com
The intensity of the light also plays a crucial role. At low light intensity, the generation of reactive radicals is a limiting factor. As intensity increases, the rate of electron-hole separation increases, leading to a higher degradation rate. epa.gov However, at very high intensities, the reaction rate may plateau as the number of available active sites on the catalyst becomes the limiting factor or due to the recombination of charge carriers. epa.gov For Disperse Orange 11, photodegradation and recovery have been measured at various pump intensities using a continuous wave laser. arxiv.org
Formation of Photoproducts and Reaction Pathways
The photodegradation of azo dyes typically proceeds via the cleavage of the chromophoric azo (–N=N–) bond, leading to the formation of smaller, often colorless, aromatic compounds. Other potential reactions include de-esterification, dechlorination, and the breakdown of ether linkages where applicable. researchgate.net
For this compound, which is synthesized from the diazotization of 4-Nitrobenzenamine and coupling with 2-((2-Cyanoethyl)(phenyl)amino)ethyl acetate (B1210297), a plausible photodegradation pathway would involve the initial cleavage of the azo bond. chemicalbook.com This photoreduction would likely result in the formation of aromatic amines. Based on its structure, the primary photoproducts are hypothesized to be 4-nitroaniline (B120555) and N-(2-acetoxyethyl)-N-(2-cyanoethyl)aniline . Further degradation of these intermediates would then occur, breaking them down into simpler organic molecules and eventually, under ideal conditions, mineralizing to CO2 and H2O. Studies on the fungal degradation of the similar Disperse Yellow 3 showed that peroxidase enzymes oxidize the phenolic ring, leading to a hydrolytic azo cleavage that forms an acetamidophenyldiazene intermediate, which then releases molecular nitrogen. ohsu.edu
Photocatalytic Degradation with Semiconductor Materials
Heterogeneous photocatalysis using semiconductor materials is a widely studied advanced oxidation process for degrading organic pollutants like dyes. nih.gov Materials such as titanium dioxide (TiO2) and zinc oxide (ZnO) are commonly used due to their high photosensitivity, chemical stability, and low cost. ijesi.orgbme.hu
The general mechanism involves the excitation of the semiconductor by photons with sufficient energy, creating electron-hole pairs. nih.gov These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−). mdpi.com These radicals are powerful oxidizing agents that can non-selectively attack and degrade the dye molecules adsorbed on the catalyst's surface. nih.gov
While no studies have focused specifically on the photocatalytic degradation of this compound, the principles are broadly applicable. Research on other disperse dyes, such as Disperse Orange 37, has confirmed their presence in water sources, indicating that traditional treatment is not always effective and advanced methods like photocatalysis are needed. uniroma1.it The effectiveness of photocatalysis for disperse dyes, which have low water solubility, has been demonstrated. nih.gov Copper oxide (CuO) is noted as a promising semiconductor for degrading alkaline dyes. nih.gov It is expected that semiconductor photocatalysis would be an effective method for the abatement of this compound.
| Photocatalyst | Target Dye Type | General Mechanism | Key Reactive Species |
| Titanium Dioxide (TiO₂) | General Organic Dyes | Generation of electron-hole pairs under UV/Visible light, leading to redox reactions. ijesi.orgnih.gov | Hydroxyl radicals (•OH), Superoxide radicals (•O₂⁻) mdpi.com |
| Zinc Oxide (ZnO) | General Organic Dyes | Similar to TiO₂, acts as an n-type semiconductor with a high absorption capacity. ijesi.org | Hydroxyl radicals (•OH), Superoxide radicals (•O₂⁻) |
| Copper Oxide (CuO) | Alkaline/Disperse Dyes | Acts as a p-type semiconductor, effective in advanced oxidation processes. nih.gov | Hydroxyl radicals (•OH) |
Biodegradation Pathways in Aqueous Environments
Biodegradation utilizes microorganisms and their enzymes to break down complex organic molecules into simpler substances. This process is considered a cost-effective and environmentally friendly approach for treating dye-containing wastewater.
Microbial Communities and Enzymatic Degradation
Various microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade azo dyes. nih.gov The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond, a reaction catalyzed by enzymes known as azoreductases. nih.govmdpi.com This step breaks the chromophore and results in decolorization. Ligninolytic enzymes produced by fungi, such as laccases and peroxidases, are also highly effective in degrading a wide range of dyes. ijcmas.com
Specific research on this compound is scarce, but studies on its isomer, Disperse Orange 30, and other similar dyes provide significant insights. The brown-rot fungus Coniophora puteana IBL-01 achieved 80% decolorization of Disperse Orange 30 within seven days. researchgate.net The alga Scenedesmus obliquus has also been used to biodegrade "Disperse orange-2RL," achieving up to 97% removal under heterotrophic conditions. nih.gov A strain of Acinetobacter sp. (SRL8) was found to decolorize "Disperse Orange S-RL" with 90.2% efficiency under optimal microaerophilic conditions. nih.govresearchgate.net For Disperse Orange 3, the bacterium Pseudomonas DL17 was able to completely mineralize the dye within 24 hours, utilizing enzymes like azo reductase and nitroreductase. sciensage.info
| Microorganism | Target Dye | Efficiency | Optimal Conditions | Key Enzymes | Reference |
| Coniophora puteana IBL-01 | Disperse Orange 30 | 80% decolorization (7 days) | Temp: 28°C, pH: Neutral | Lignolytic enzymes | researchgate.net |
| Acinetobacter sp. SRL8 | Disperse Orange S-RL | 90.2% decolorization | Temp: 30°C, pH: 7.0, Microaerophilic | Not specified | nih.govresearchgate.net |
| Pseudomonas DL17 | Disperse Orange 3 | Complete mineralization (24 hrs) | Temp: 37°C, pH: 9.0 | Azo reductase, Nitroreductase | sciensage.info |
| Scenedesmus obliquus | Disperse Orange 2RL | ~97% decolorization (7 days) | pH: 11, Heterotrophic (glucose) | Not specified | nih.gov |
Aerobic vs. Anaerobic Degradation Products
The complete mineralization of azo dyes typically requires a sequential anaerobic-aerobic process. ijcmas.com
Under anaerobic (oxygen-deficient) conditions , the primary degradation step is the reductive cleavage of the azo bond (–N=N–) by azoreductase enzymes. ijcmas.combiorxiv.org This reaction is generally inhibited by the presence of oxygen, as it competes as an electron acceptor. biorxiv.org The cleavage results in the formation of colorless, but potentially hazardous, aromatic amines. For this compound, the anaerobic reduction is expected to yield 4-nitroaniline and N-(2-acetoxyethyl)-N-(2-cyanoethyl)aniline . Studies on Disperse Orange 30 confirm that it is likely to undergo anaerobic degradation in buried sediment. canada.cacanada.ca
Under aerobic (oxygen-rich) conditions , the aromatic amines produced during the anaerobic phase are further degraded. ijcmas.com Aerobic microorganisms utilize enzymes like hydroxylases and dioxygenases to open the aromatic rings, leading to intermediates that can enter central metabolic pathways. ijcmas.com This aerobic step is crucial for the complete mineralization of the dye into less harmful products like carbon dioxide (CO₂), water (H₂O), and inorganic ions. nih.gov While azo dyes themselves are often resistant to aerobic degradation, the sequential anaerobic-aerobic treatment allows for their complete breakdown. ijcmas.comnih.gov
Advanced Oxidation Processes (AOPs) for this compound Abatement
Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods designed to eliminate organic pollutants from water and wastewater. ijcce.ac.ir These processes are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH). ijcce.ac.irnih.gov The hydroxyl radical possesses a very high standard redox potential, making it capable of oxidizing a wide array of recalcitrant organic compounds, including complex dye molecules, into simpler, less harmful substances, and ideally, complete mineralization to carbon dioxide and water. mdpi.compjoes.com AOPs are considered a promising technology for treating textile effluents containing synthetic dyes like this compound, which are often resistant to conventional treatment methods. sci-hub.st
Fenton and Photo-Fenton Processes
The Fenton process is a homogeneous catalytic oxidation system that utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. ijcce.ac.irsci-hub.st The primary reaction involves the oxidation of Fe²⁺ to ferric ions (Fe³⁺) by H₂O₂, which leads to the formation of a hydroxyl radical and a hydroxide (B78521) ion. nih.gov A key operational parameter for the conventional Fenton process is the solution pH, which is typically maintained in the acidic range of 2 to 4 to prevent the precipitation of ferric hydroxide and to maximize radical generation. ijcce.ac.iromu.edu.tr The efficiency of the Fenton process depends on the concentrations of the dye, Fe²⁺ catalyst, and H₂O₂. omu.edu.trpjoes.com While increasing the concentration of Fe²⁺ and H₂O₂ can enhance the degradation rate, excessive amounts can be counterproductive due to scavenging effects, where these reagents consume the generated hydroxyl radicals. omu.edu.trscirp.org
Ozonation and Sonolysis
Ozonation is another AOP that employs ozone (O₃), a powerful oxidizing agent, to degrade organic pollutants. ijcce.ac.ir The degradation can occur through two mechanisms: direct reaction of molecular ozone with the target compound, or indirect reaction with hydroxyl radicals produced from ozone decomposition in water, particularly at alkaline pH. mdpi.compsu.edu Ozone is highly selective and reacts rapidly with electron-rich moieties in organic molecules, such as double bonds and activated aromatic rings, which are common in dye structures. psu.edu This oxidative cleavage of chromophores leads to rapid decolorization of the effluent. pjoes.com The efficiency of ozonation is influenced by factors like ozone dosage, reaction time, and pH. pjoes.com Studies on various disperse dyes have shown that ozonation can be an effective after-clearing treatment, achieving significant dyebath decolorization without substantial color loss on the fabric. uludag.edu.tr
Sonolysis utilizes high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid. nih.gov This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the sonochemical decomposition of water into hydrogen (H•) and hydroxyl (•OH) radicals. nih.gov These radicals can then degrade organic pollutants present in the water. acs.org The effectiveness of sonolysis can be enhanced by combining it with other AOPs. The combination of sonolysis and ozonation (sono-ozonation) can create a synergistic effect, as it provides multiple sources for hydroxyl radical generation and can accelerate the decomposition of dissolved ozone. acs.orgnih.gov Research on the degradation of azo dyes like methyl orange has demonstrated that the combined action of ultrasound and ozone leads to a much higher degree of mineralization than either process used alone. acs.org
Adsorption-Based Removal Mechanisms for this compound from Effluents
Adsorption is a widely used physical process for removing dyes from wastewater due to its simplicity, effectiveness, and the potential for adsorbent regeneration. docsdrive.comresearchgate.net The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent) through physical or chemical interactions. docsdrive.com The efficiency of adsorption depends on various factors including the properties of the adsorbent (e.g., surface area, porosity), the characteristics of the dye molecule, and the operational conditions (e.g., pH, temperature, contact time). docsdrive.com
Adsorbent Materials Development and Characterization
A wide range of materials have been investigated as adsorbents for dye removal, with a significant focus on low-cost, readily available options, often derived from agricultural or industrial waste. docsdrive.comhrpub.org
Natural and Waste-Based Adsorbents:
Olive Pomace: This agricultural waste has demonstrated excellent performance in sequestering Disperse Orange 30 and Disperse Red 167 from wastewater. mdpi.com Characterization using techniques like Scanning Electron Microscopy (SEM) and Fourier Transform Infrared Spectroscopy (FTIR) helps to understand the surface morphology and the functional groups involved in the adsorption process. mdpi.com
Orange Peels: Orange peels have been successfully used as a biosorbent for various dyes, including Red 3BLS Disperse Dye. neliti.com Their effectiveness is attributed to the presence of cellulose (B213188), hemicellulose, and lignin, which contain functional groups capable of binding dye molecules.
Wheat Bran: In one investigation, wheat bran was reported as an efficient, economical, and environmentally friendly adsorbent for the mitigation of Disperse Orange. researchgate.net
Activated Carbons:
Activated carbon is a well-established adsorbent known for its high porosity and large surface area. hrpub.org It can be produced from various raw materials, including biomass like Euphorbia rigida. Activated carbon derived from this plant was effective in removing Disperse Orange 25. nih.gov
Mineral-Based Adsorbents:
Alumina (B75360): As a crystalline gel with a significant surface area, alumina has been noted as a great adsorbent for the removal of disperse dyes from water. hrpub.org
The development of these materials involves characterization to determine key properties that influence adsorption, such as surface area, pore volume, and the presence of surface functional groups. hrpub.org The pH at the point of zero charge (pHpzc) is another critical parameter, as it indicates the surface charge of the adsorbent at a given pH, which affects its interaction with dye molecules. sapub.org
Adsorption Isotherms and Kinetic Models for Removal Efficiency
To quantify the adsorption capacity and understand the underlying mechanism, experimental data are often analyzed using adsorption isotherm and kinetic models. arabjchem.org
Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid adsorbent at a constant temperature. mdpi.com
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. jwent.netresearchgate.net It is often used to calculate the maximum monolayer adsorption capacity (qₘ).
Freundlich Isotherm: This empirical model is applied to adsorption on heterogeneous surfaces and does not predict a maximum adsorption capacity. researchgate.netjournalijar.com
Studies on dyes similar to this compound have shown varied isotherm behavior. For example, the adsorption of Disperse Orange 25 on activated carbon was well-described by the Langmuir model. nih.gov Similarly, the removal of Direct Orange 26 using a Ficus nano zero valent copper adsorbent also followed the Langmuir model. researchgate.net In contrast, the adsorption of Direct Red 31 by Chlorella pyrenoidosa was found to fit both Langmuir and Freundlich models, suggesting a more complex adsorption process involving both monolayer and heterogeneous surface interactions. researchgate.net
Interactive Data Table: Adsorption Isotherm Parameters for Orange Dyes
| Dye Name | Adsorbent | Isotherm Model | qₘ (mg/g) | R² | Reference |
| Disperse Orange 25 | Activated Carbon (E. rigida) | Langmuir | 118.93 | - | nih.gov |
| Direct Orange 26 | Ficus-nZVCu | Langmuir | - | - | researchgate.net |
| Red 3BLS Disperse Dye | Orange Peels | Langmuir | 23.35 - 29.36 | - | neliti.com |
| Direct Red 31 | Chlorella pyrenoidosa | Langmuir | 33.11 | 0.99 | researchgate.net |
| Direct Red 31 | Chlorella pyrenoidosa | Freundlich | K_f = 9.38 | 0.99 | researchgate.net |
Note: qₘ is the maximum adsorption capacity from the Langmuir model. K_f is the Freundlich constant. R² is the correlation coefficient. Dashes indicate data not provided in the source.
Adsorption Kinetics: Kinetic models are used to investigate the rate of the adsorption process and to determine the rate-controlling step. nih.gov
Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites.
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. sapub.orgresearchgate.net
The pseudo-second-order kinetic model has been found to be a good fit for the adsorption of many disperse and direct orange dyes, suggesting that chemisorption plays a significant role in the binding process. nih.govresearchgate.netresearchgate.net For instance, the adsorption of Direct Red 31 and Direct Orange 26 on Ficus-nZVCu was well-described by the pseudo-second-order model. researchgate.net Likewise, the kinetics for the removal of Disperse Orange 25 by activated carbon also followed the pseudo-second-order model. nih.gov
Interactive Data Table: Adsorption Kinetic Models for Orange Dyes
| Dye Name | Adsorbent | Kinetic Model | R² | Reference |
| Direct Red 31 | Ficus-nZVCu | Pseudo-Second-Order | - | researchgate.net |
| Direct Orange 26 | Ficus-nZVCu | Pseudo-Second-Order | - | researchgate.net |
| Disperse Orange 25 | Activated Carbon (E. rigida) | Pseudo-Second-Order | - | nih.gov |
| Disperse Dye | Modified Cotton Fiber | Pseudo-Second-Order | - | researchgate.net |
Note: R² is the correlation coefficient. Dashes indicate data not provided in the source.
Theoretical and Computational Studies of Disperse Orange 31:1
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the relationship between the molecular structure of disperse dyes and their properties, such as color and light absorption. researchgate.net These computational approaches allow for the investigation of electronic properties that are otherwise difficult to probe experimentally.
Density Functional Theory (DFT) for Molecular Orbitals and Spectroscopic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying dye molecules. nii.ac.jpresearchgate.net For mono-azo orange disperse dyes like Disperse Orange 31:1, DFT is employed to optimize molecular geometries and calculate the energies and shapes of molecular orbitals. researchgate.net The theory has been successfully used to predict spectroscopic properties by calculating the excited states of the molecules. researchgate.netresearchgate.net
Researchers utilize software packages like Gaussian to perform these calculations. researchgate.net The process often starts with generating initial molecular conformations, which are then optimized to find the lowest energy (most stable) structures. researchgate.netresearchgate.net Functionals such as B3LYP and PBE1PBE, combined with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), are commonly used to achieve a balance between computational cost and accuracy. nii.ac.jprsc.orgbeilstein-journals.org Time-dependent DFT (TD-DFT) is a widely used extension for calculating excited-state properties and predicting the electronic absorption spectra (UV-Vis spectra) of dyes. beilstein-journals.orgnih.gov Studies have shown that including solvent effects, often through models like the Conductor-like Polarizable Continuum Model (CPCM), improves the accuracy of predicted spectroscopic properties. beilstein-journals.org
The calculated molecular orbitals provide a detailed picture of the electron distribution within the this compound molecule. For instance, analysis of the electron density of specific orbitals can reveal the charge transfer characteristics upon electronic excitation, which is fundamental to the dye's color. nii.ac.jp
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's excitation energy and, consequently, its color. chemtube3d.comresearchgate.net A smaller gap generally corresponds to absorption at longer wavelengths (i.e., a shift towards the red end of the spectrum). acs.org
For azo dyes, the HOMO is typically a π-bonding orbital spread across the electron-donating parts of the molecule, while the LUMO is a π-antibonding orbital located on the electron-accepting moieties. mdpi.com In a study on four mono-azo orange disperse dyes, including C.I. Disperse Orange 31, DFT calculations were used to determine the HOMO and LUMO energy levels. researchgate.net The electron distribution in these orbitals confirms the charge transfer nature of the electronic transition, moving from the donor part to the acceptor part of the molecule upon absorption of light. kci.go.kr
From the HOMO and LUMO energies, various reactivity indices can be calculated, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). mdpi.com These indices provide quantitative measures of the molecule's stability and reactivity.
Below is a table summarizing typical calculated quantum chemical properties for a related series of disperse dyes.
| Property | Description | Typical Calculated Value Range |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.5 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 2.5 to 5.5 eV researchgate.net |
| Chemical Hardness (η) | Resistance to change in electron distribution | 1.25 to 2.75 eV |
| Electrophilicity Index (ω) | Measure of energy lowering upon accepting electrons | 2.0 to 5.0 eV |
Note: The values are illustrative based on DFT calculations for azo dyes and can vary depending on the specific functional and basis set used.
Predictive Modeling of Absorption Wavelengths and Related Optical Behavior
A key application of quantum chemical calculations is the prediction of the maximum absorption wavelength (λmax) of dyes. researchgate.netresearchgate.net By calculating the energies of electronic transitions, typically using TD-DFT, the UV-Vis absorption spectrum can be simulated. nih.gov Research has demonstrated a strong correlation between the chemical structure of mono-azo orange disperse dyes and their λmax. researchgate.netresearchgate.net
A predictive model for λmax can be established by performing calculations on a series of related dyes and comparing the results with experimental data. researchgate.netresearchgate.net Studies show that such models can predict the λmax of single azo orange disperse dyes with a testing error rate within 6%, providing a high degree of accuracy. researchgate.net This predictive capability is invaluable for the in silico design of new dyes, allowing chemists to screen potential structures computationally before undertaking costly and time-consuming synthesis. researchgate.netdigitellinc.com By modifying functional groups on the dye's molecular scaffold, it is possible to tune the HOMO-LUMO gap and thus control the color. kci.go.kr For example, strengthening the electron-donating or electron-withdrawing groups can lead to a smaller energy gap and a bathochromic shift (a shift to longer wavelengths).
Molecular Dynamics Simulations of Dye-Substrate Interactions
While quantum mechanics is ideal for studying the electronic properties of a single dye molecule, Molecular Dynamics (MD) simulations are used to investigate the behavior of many molecules over time. nih.gov MD simulations model the interactions between the dye and its environment, such as a polymer fiber, providing insights into the dyeing process at the atomic level. nih.gov
Simulation of Dye Diffusion in Polymer Chains
The dyeing of synthetic fibers like polyester (B1180765) with disperse dyes is a diffusion-controlled process. MD simulations can model the movement of dye molecules within the amorphous regions of a polymer matrix. d-nb.inforeading.ac.uk These simulations treat atoms as classical particles and use force fields to describe the interactions between them.
By simulating a system containing polymer chains (e.g., polyethylene (B3416737) terephthalate (B1205515), PET) and dye molecules (like this compound) over a period of time, one can track the trajectory of the dye molecules. nih.gov From these trajectories, the diffusion coefficient (D) of the dye within the polymer can be calculated using the Einstein relation, which links D to the mean squared displacement (MSD) of the molecules over time. d-nb.info
Factors influencing diffusion, such as temperature, polymer chain mobility, and the size and shape of the dye molecule, can be systematically studied. mdpi.comdtu.dk For example, simulations can show how the polymer's glass transition temperature (Tg) affects dye mobility, with diffusion being significantly faster above Tg where the polymer chains have greater freedom of movement. nih.gov These simulations are crucial for optimizing dyeing conditions and understanding the physical basis of dye uptake by fibers.
Modeling of Adsorption and Desorption Processes
The initial attachment of the dye to the fiber surface (adsorption) and its potential removal (desorption) are key steps in the dyeing and washing processes. These phenomena can be modeled using both kinetic and isotherm models, with parameters often informed by computational simulations or fitted to experimental data. scialert.netsemanticscholar.org
Adsorption Isotherm Models: These models describe the equilibrium state of dye distribution between the dyeing medium (e.g., water) and the substrate (polymer fiber) at a constant temperature.
Langmuir Model: Assumes monolayer adsorption onto a surface with a finite number of identical sites. scialert.netresearchgate.net
Freundlich Model: An empirical model that describes adsorption on heterogeneous surfaces. semanticscholar.orgresearchgate.net
Adsorption Kinetic Models: These models describe the rate at which the dye is adsorbed onto the substrate.
Pseudo-First-Order Model: Assumes the rate of adsorption is proportional to the number of unoccupied sites. scialert.netresearchgate.net
Pseudo-Second-Order Model: Assumes the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. researchgate.net This model often provides a better fit for the adsorption of disperse dyes on polyesters. researchgate.net
The table below summarizes the key equations for these common adsorption models.
| Model Type | Model Name | Governing Equation | Parameters |
| Isotherm | Langmuir | qe = (qmax * KL * Ce) / (1 + KL * Ce) | qmax (max adsorption capacity), KL (Langmuir constant) |
| Isotherm | Freundlich | qe = KF * Ce^(1/n) | KF (Freundlich constant), n (adsorption intensity) |
| Kinetic | Pseudo-First-Order | log(qe - qt) = log(qe) - (k1 / 2.303) * t | k1 (rate constant), qe (adsorption at equilibrium) |
| Kinetic | Pseudo-Second-Order | t / qt = 1 / (k2 * qe^2) + t / qe | k2 (rate constant), qe (adsorption at equilibrium) |
Where qe is the amount of dye adsorbed at equilibrium, qt is the amount adsorbed at time t, and Ce is the equilibrium concentration of the dye.
Computational modeling of these processes helps in understanding the nature of the dye-fiber interactions (e.g., van der Waals forces, hydrogen bonds) and predicting the fastness properties of the dyed material. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) in Dye Design for Performance Attributes
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used in the rational design of new chemicals, including disperse dyes like this compound. These models aim to establish a mathematical correlation between the chemical structure of a molecule and its specific properties or activities. In the context of dye design, QSAR is instrumental in predicting key performance attributes such as lightfastness, wash fastness, and sublimation fastness, thereby accelerating the development of new dyes with desired characteristics without the need for extensive and time-consuming experimental synthesis and testing.
The fundamental principle of QSAR lies in the hypothesis that the variation in the performance of a series of compounds is directly related to the variation in their molecular features. These features are quantified by molecular descriptors, which can be categorized into several types:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and dipole moments. For disperse dyes, electronic descriptors are particularly important in predicting their lightfastness, as the photodegradation of a dye is often related to its susceptibility to oxidation or reduction. ifatcc.org A good correlation has been observed between HOMO and LUMO energies and the lightfastness of disperse dyes on polyester and polyamide fibers. ifatcc.org
Topological Descriptors: These are numerical values derived from the two-dimensional representation of a molecule, reflecting its size, shape, and branching.
Geometrical Descriptors: These are calculated from the three-dimensional coordinates of the atoms in a molecule and include parameters like molecular volume and surface area.
Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is a critical factor for disperse dyes as they are applied to hydrophobic fibers from an aqueous dispersion. The octanol-water partition coefficient (log P) is a commonly used hydrophobic descriptor and has been shown to correlate with the wash fastness of disperse dyes. ifatcc.org
For a specific compound like this compound, a QSAR study would involve the following steps:
Data Collection: A dataset of disperse dyes with known performance attributes (e.g., lightfastness ratings, wash fastness grades) would be compiled. This dataset would ideally include this compound and other structurally similar dyes.
Descriptor Calculation: A variety of molecular descriptors for each dye in the dataset would be calculated using computational chemistry software.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the experimental performance attributes.
Model Validation: The predictive power of the developed QSAR model is rigorously tested using internal and external validation techniques.
While a specific, publicly available QSAR model for predicting the performance attributes of this compound is not readily found in the literature, the general principles of QSAR for disperse dyes are well-established. For instance, it is known that the lightfastness of azo disperse dyes can be influenced by the electron-donating or electron-withdrawing nature of substituents on the aromatic rings.
Below is a table summarizing some of the key performance attributes of Disperse Orange 31 that would be targeted in a QSAR study, alongside the types of molecular descriptors that would likely be influential.
| Performance Attribute | Typical Experimental Value/Rating | Influential Molecular Descriptors (Hypothesized) |
| Lightfastness | Fair to Good (Rating: 4-5) | HOMO/LUMO energies, HOMO-LUMO gap, Electron affinity, Ionization potential |
| Wash Fastness | Moderate to Good (Rating: 3-4) | Octanol-water partition coefficient (log P), Molecular weight, Molecular surface area |
| Sublimation Fastness | Good | Molecular weight, van der Waals volume, Polarity |
By establishing a robust QSAR model, it would be possible to computationally screen virtual libraries of novel dye structures and predict their performance attributes before undertaking their synthesis, thus making the dye design process more efficient and targeted.
Cheminformatics and Data Mining for this compound Related Literature
Cheminformatics provides the tools and techniques to systematically organize, analyze, and extract valuable information from the vast and ever-growing body of scientific literature and chemical databases. For a specific compound like this compound, cheminformatics and data mining approaches can be invaluable for consolidating existing knowledge, identifying research gaps, and uncovering novel insights.
The application of cheminformatics to the literature related to this compound would typically involve a multi-step workflow:
Literature Corpus Assembly: The first step is to gather a comprehensive collection of scientific articles, patents, and technical reports that mention "Disperse Orange 31," "C.I. 60756," or its other synonyms. This can be achieved by searching scientific databases such as Scopus, Web of Science, and Google Scholar, as well as patent databases.
Named Entity Recognition (NER): Specialized text mining tools are then employed to automatically identify and tag chemical entities within the collected documents. This would involve recognizing not only "this compound" but also other chemical names, including reactants, solvents, and other dyes mentioned in the text.
Information Extraction: Once the chemical entities are identified, the next step is to extract associated information. This could include:
Synthesis Information: Extraction of reaction conditions, reagents, catalysts, yields, and purification methods related to the synthesis of this compound.
Property Data: Mining for reported experimental data such as spectroscopic properties (UV-Vis, IR, NMR), melting point, solubility, and performance attributes like fastness ratings.
Application Details: Identifying the types of fibers it has been applied to (e.g., polyester, polyamide), dyeing conditions (temperature, pH, carriers), and any reported issues or advantages.
Data Curation and Database Generation: The extracted information is then curated to ensure accuracy and consistency and can be organized into a structured database. This database would serve as a centralized repository of knowledge specifically for this compound.
Data Analysis and Visualization: The structured data can then be analyzed to identify trends, patterns, and relationships. For example, one could analyze the co-occurrence of this compound with other chemicals to understand common formulations or synthetic pathways. Data visualization techniques can be used to represent these findings in an intuitive manner.
Several open-source and commercial cheminformatics toolkits are available to facilitate this process, such as:
ChemDataExtractor: A toolkit for automated extraction of chemical information from scientific literature.
OSCAR4: An open-source tool for the recognition of chemical names in text.
KNIME: An open-source data analytics, reporting, and integration platform that can be used to create cheminformatics workflows.
A hypothetical data mining study on the literature of this compound could aim to answer specific research questions, such as:
What are the most commonly reported synthetic routes for this compound, and what are their associated yields?
Is there a correlation between the reported dyeing conditions and the final fastness properties of the dyed textiles?
Are there any less-explored application areas for this dye that are mentioned in the literature?
By systematically mining the existing literature, researchers can gain a comprehensive understanding of this compound, avoid redundant experiments, and identify promising avenues for future research and development.
Advanced Applications and Functional Materials Incorporating Disperse Orange 31:1
Integration into Smart Textiles and Functional Fabrics
The integration of dyes like Disperse Orange 31:1 into smart textiles represents a growing field of research. Smart textiles are fabrics that can sense and react to environmental stimuli. mdpi.com While specific research on this compound as an optical sensing element is limited, the broader class of azo dyes is being explored for chromic textiles—materials that change color in response to external factors. researchgate.net
The development of smart textiles often involves incorporating materials that respond to stimuli such as light (photochromic), heat (thermochromic), or electrical fields (electrochromic). mdpi.comresearchgate.net The principle behind using dyes as sensing elements lies in their ability to change their light absorption characteristics in response to environmental changes. For instance, a dye's color might change with variations in pH, temperature, or the presence of specific chemicals. This colorimetric response can then be visually detected or measured by a sensor.
Although direct evidence for this compound in optical sensing is not prevalent in the reviewed literature, the potential exists for its application in this area, likely requiring modification of the dye structure or its incorporation into a responsive polymer matrix.
This compound as a Spectroscopic Probe for Material Science Investigations
Spectroscopic techniques are fundamental in material science for characterizing the properties and behavior of materials. Dyes like this compound can serve as spectroscopic probes due to their distinct absorption and emission properties.
In a study investigating the adsorption and recovery of disperse dyes from wastewater, UV-Vis absorption spectroscopy was used to monitor the concentration of Disperse Orange 30, a closely related dye. mdpi.com The molar absorption coefficient of the dye was determined to infer its concentration at various stages of the experiment. mdpi.com Similarly, Fourier Transform Infrared (FTIR) spectroscopy has been employed to study the interaction between disperse dyes and adsorbent materials by analyzing the changes in the vibrational bands of the dye and the material. mdpi.com
Researchers have also utilized spectroscopic methods to study the behavior of dyes within polymer matrices. For example, dichroism and birefringence measurements have been used to investigate the photoinduced anisotropy of Disperse Red 1 in hybrid polymers, providing insights into the dye's alignment and interaction with the surrounding material. acs.org These studies highlight how the spectroscopic characteristics of a dye can be leveraged to probe the molecular environment and dynamics of materials.
Development of Hybrid Materials with this compound
Hybrid materials, which combine organic and inorganic components, offer the potential to create new materials with enhanced properties. The incorporation of dyes like this compound into these materials can impart color and other functional properties.
The development of dye-sensitized composites is an area of significant interest, particularly for applications such as dye-sensitized solar cells. mdpi-res.com In these systems, a dye absorbs light and injects an electron into a semiconductor material, generating an electric current. While specific research on this compound in this context is not detailed in the provided search results, the general principle involves selecting dyes with appropriate light absorption and electrochemical properties.
The noncovalent functionalization of materials like graphene with aromatic dye molecules through π–π interactions is another approach to creating functional hybrid materials. acs.org This method can be used to disperse and stabilize materials in various solvents and to develop composites with advanced optical and electronic properties. acs.org
Microencapsulation of this compound for Controlled Release in Textile Processing
Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create microcapsules. sdc.org.ukslideshare.net This technology has found numerous applications in the textile industry, including the controlled release of fragrances, antimicrobials, and other functional substances. researchgate.netekb.eg
The primary benefit of microencapsulation in textile processing is the ability to protect the encapsulated substance from the environment and to control its release over time. sdc.org.ukslideshare.net For dyes, microencapsulation could potentially be used to improve the dyeing process, for example, by controlling the release of the dye into the dyebath, which might lead to more uniform dyeing and reduced wastewater contamination.
While the search results describe the microencapsulation of various substances for textile applications, including thermochromic and photochromic dyes, specific research on the microencapsulation of this compound for controlled release in textile processing is not explicitly detailed. sdc.org.uk However, the established techniques of microencapsulation, such as interfacial or in-situ polymerization, could theoretically be adapted for this purpose. sdc.org.uk
Future Research Directions and Emerging Paradigms for Disperse Orange 31:1 Studies
Integration of Artificial Intelligence and Machine Learning in Dye Research
Recent studies have focused on developing models that can predict dye exhaustion behavior, which is crucial for achieving uniform coloration and optimizing dye usage. researchgate.net Deep neural networks, for example, have shown high accuracy in predicting dye exhaustion curves under various conditions. researchgate.net Furthermore, predictive modeling is being applied to the design of new dye molecules with desired properties, such as enhanced lightfastness or specific color characteristics, by using quantitative structure-property relationship (QSPR) models. researchgate.net
Spectroscopy is a fundamental tool for the analysis of dyes, and AI is enhancing its capabilities. Machine learning algorithms can automate the interpretation of complex spectroscopic data, such as that obtained from UV-Vis spectroscopy and mass spectrometry. sustainability-directory.commonospektra.com This automation allows for the rapid classification and quantification of dyes in various media. monospektra.com
For example, machine learning techniques combined with spectral imaging have been used to classify dyes as natural or synthetic with high accuracy. mdpi.com In forensic science, microfluidic systems coupled with mass spectrometry are being developed for the automated extraction and identification of dyes from single textile fibers. ojp.gov These automated systems prevent sample loss and increase the sensitivity and reproducibility of the analysis. ojp.gov
Sustainable Chemistry Innovations in Disperse Orange 31:1 Life Cycle
The environmental impact of textile dyeing is a significant concern, driving research towards more sustainable practices throughout the dye's life cycle. meghmaniglobal.comissuu.com Innovations in green chemistry are being explored to minimize the ecological footprint of disperse dyes like Disperse Orange 31.
One of the most promising areas is the development of waterless dyeing technologies. nih.gov Supercritical carbon dioxide (scCO2) has emerged as a sustainable alternative to water, eliminating the generation of large volumes of wastewater. issuu.comnih.gov While the high cost and specialized equipment required for scCO2 dyeing present challenges, ongoing research aims to make this technology more scalable and cost-effective. meghmaniglobal.com Other approaches include the use of organic solvents in a closed-loop system to reduce water consumption. nih.gov
Furthermore, there is a growing interest in the use of natural and biodegradable materials in the dyeing process. Research into natural dyes and bioactive textiles is expanding, offering an eco-friendly alternative to synthetic dyes. nih.gov
Interdisciplinary Approaches to Dyeing and Textile Science
The complexity of modern textile dyeing necessitates a collaborative approach that integrates knowledge from various fields. kikirpa.besustainability-directory.comheas.at Interdisciplinary research involving chemistry, materials science, engineering, and computer science is crucial for driving innovation. worktribe.com
The development of functional textiles, for instance, requires a deep understanding of both dye chemistry and fiber science. nih.gov Similarly, the creation of advanced analytical techniques for dye analysis benefits from the synergy between analytical chemistry and data science. mdpi.com The historical and cultural aspects of textiles are also being explored through interdisciplinary studies that combine humanities with natural sciences. kikirpa.beheas.at
Challenges and Opportunities in this compound Research
The research and application of Disperse Orange 31 and similar dyes face several challenges and opportunities.
Challenges:
Environmental Regulations: Increasing scrutiny from regulatory bodies regarding the environmental and health impacts of dyes necessitates the development of safer and more sustainable alternatives. meghmaniglobal.comstatsndata.org
Technical Hurdles: The implementation of new technologies like scCO2 dyeing faces technical and economic barriers that limit their widespread adoption. meghmaniglobal.com
Raw Material Costs: Fluctuations in the price of raw materials can impact the cost-effectiveness of dye production. statsndata.org
Opportunities:
Market Demand for Sustainable Products: There is a growing consumer demand for textiles produced using environmentally friendly methods, creating a market for innovative and sustainable dyes. meghmaniglobal.comstatsndata.org
Technological Advancements: The integration of AI, machine learning, and automation offers significant opportunities to improve efficiency, reduce waste, and enhance product quality in the dyeing industry. issuu.comscitepress.org
Innovation in Dye Chemistry: There is a continuous drive to develop new disperse dyes with improved performance characteristics, such as higher fastness and novel functionalities. issuu.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
